L-Tryptophyl-L-alanylglycylglycine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62568-63-2 |
|---|---|
Molecular Formula |
C18H23N5O5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H23N5O5/c1-10(17(27)22-8-15(24)21-9-16(25)26)23-18(28)13(19)6-11-7-20-14-5-3-2-4-12(11)14/h2-5,7,10,13,20H,6,8-9,19H2,1H3,(H,21,24)(H,22,27)(H,23,28)(H,25,26)/t10-,13-/m0/s1 |
InChI Key |
XEUBTAJWEFVOCK-GWCFXTLKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Production of L Tryptophyl L Alanylglycylglycine
Solid-Phase Peptide Synthesis (SPPS) Strategies for the Tetrapeptide
Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for creating peptides by assembling amino acids step-by-step on a solid support, typically a resin. bachem.com This technique simplifies the purification process as the growing peptide chain remains attached to the insoluble support, allowing for easy removal of excess reagents and by-products through simple filtration and washing steps. bachem.com
Optimization of Protecting Group Chemistries and Cleavage Conditions
The success of SPPS heavily relies on the appropriate use of protecting groups to prevent unwanted side reactions at the reactive side chains of the amino acids. peptide.com For the synthesis of L-Tryptophyl-L-alanylglycylglycine, the choice of protecting groups for the α-amino group of the incoming amino acid and the indole (B1671886) side chain of tryptophan is critical.
The most common orthogonal protecting group strategy is the Fmoc/tBu combination. iris-biotech.de The Fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group and is removed by a base, typically piperidine, while the tert-butyl (tBu) group can be used for the side chains and is removed with acid. iris-biotech.de For the tryptophan residue, protection of the indole nitrogen is often necessary to prevent side reactions during the acidic cleavage step. peptide.com The Boc (tert-butyloxycarbonyl) protecting group is a common choice for this purpose and is cleaved under acidic conditions. creative-peptides.com
The final cleavage of the peptide from the resin and the removal of all side-chain protecting groups is a crucial step. A common cleavage cocktail for the Fmoc/tBu strategy includes trifluoroacetic acid (TFA) as the primary cleavage reagent, with scavengers added to capture the reactive carbocations generated during the process. peptide.comiris-biotech.de The selection of scavengers is important to prevent the modification of sensitive residues like tryptophan.
| Protecting Group Strategy | α-Amino Protection | Tryptophan Side-Chain Protection | Cleavage Condition |
| Fmoc/tBu | Fmoc | Boc | TFA with scavengers |
Selection and Performance Analysis of Polymeric Supports
The choice of the solid support, or resin, is another critical factor that can significantly impact the efficiency of the synthesis. sigmaaldrich.com The ideal resin should have good chemical stability, swell appropriately in the solvents used for synthesis, and allow for efficient coupling and deprotection reactions. creative-peptides.com
For the synthesis of a relatively short peptide like this compound, a variety of polystyrene-based resins are suitable. sigmaaldrich.comacs.org The loading capacity of the resin, which refers to the amount of the first amino acid that can be attached per gram of resin, is an important consideration. For shorter peptides, a standard substitution resin (0.5 to 1.2 mmol/g) is generally appropriate. peptide.com
The physical properties of the resin, such as particle size and cross-linking, also play a role. Resins with smaller particle sizes and low cross-linking allow for better diffusion of reagents and can accommodate the growing peptide chain more effectively. sigmaaldrich.com
| Resin Type | Composition | Key Features | Application |
| Polystyrene | Styrene cross-linked with divinylbenzene | Cost-effective, high loading | Routine and large-scale synthesis of short peptides. sigmaaldrich.com |
| NovaSyn® TG | PEG grafted on polystyrene | Pressure resistant, ideal for continuous flow | Research scale for medium to long peptides. sigmaaldrich.com |
| PEGA | Polyethylene glycol-based | High swelling in various solvents | Suitable for preparing peptide libraries and on-resin assays. sigmaaldrich.com |
Investigation of Coupling Reagent Efficacy and Reaction Kinetics
The formation of the peptide bond between the incoming amino acid and the growing peptide chain is facilitated by coupling reagents. luxembourg-bio.com The choice of coupling reagent affects the reaction rate, the efficiency of the coupling, and the potential for side reactions like racemization. bachem.com
For the synthesis of this compound, a variety of phosphonium (B103445) and aminium-based coupling reagents are effective. sigmaaldrich.com Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high coupling efficiency. sigmaaldrich.com The kinetics of the coupling reaction can be monitored to ensure completion, which is crucial for achieving a high yield of the desired tetrapeptide. acs.org
The choice of base is also important, with N,N-Diisopropylethylamine (DIPEA) being a common choice in Fmoc-based SPPS. nih.gov
| Coupling Reagent | Class | Key Features |
| HBTU | Aminium salt | Widely used, efficient for routine synthesis. sigmaaldrich.com |
| HATU | Aminium salt | More reactive than HBTU, good for difficult couplings. sigmaaldrich.com |
| PyBOP | Phosphonium salt | Excellent for routine synthesis, does not cause guanidinylation. sigmaaldrich.com |
| COMU | Uronium salt | High coupling efficiency, safer handling profile. bachem.comacs.org |
Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound
Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, is the traditional method of peptide synthesis where all reactions are carried out in a solution. mtoz-biolabs.com While it can be more time-consuming and labor-intensive than SPPS due to the need for purification after each step, it offers advantages for large-scale production and for the synthesis of certain complex peptides. creative-peptides.comneulandlabs.com
Fragment Condensation Techniques and Challenges
For a tetrapeptide like this compound, a fragment condensation approach in solution phase can be employed. wikipedia.org This involves the synthesis of smaller peptide fragments, which are then coupled together to form the final tetrapeptide. For instance, the dipeptides Trp-Ala and Gly-Gly could be synthesized separately and then coupled.
A major challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. wikipedia.org Careful selection of coupling reagents and reaction conditions is necessary to minimize this side reaction. Another challenge is the potential for low solubility of the protected peptide fragments. acs.org
Comparative Analysis of Solution-Phase and Solid-Phase Methodologies for the Tetrapeptide
Both SPPS and LPPS are viable methods for the synthesis of this compound. The choice between the two depends on factors such as the desired scale of production, purity requirements, and available resources. mtoz-biolabs.com
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Principle | Peptide is built on a solid resin support. neulandlabs.com | All reactions occur in solution. mtoz-biolabs.com |
| Purification | Simplified, involves washing the resin. bachem.com | Requires purification after each step. creative-peptides.com |
| Scalability | Well-suited for automated, high-throughput synthesis and small to medium scale. creative-peptides.commtoz-biolabs.com | More suitable for large-scale production. neulandlabs.com |
| Peptide Length | Ideal for short to medium-length peptides. mtoz-biolabs.com | Can be used for both short and long peptides, but can be cumbersome. neulandlabs.com |
| Speed | Generally faster for research-scale synthesis. rsc.org | Can be slower due to purification steps. creative-peptides.com |
| Cost | Can be more cost-effective for smaller scales due to automation and reduced solvent usage. mtoz-biolabs.com | Can be more cost-effective for large-scale production. neulandlabs.com |
For the synthesis of a tetrapeptide like this compound, SPPS is often the preferred method in a research setting due to its speed and ease of automation. However, for large-scale industrial production, LPPS might be more economical.
Enzymatic Synthesis and Biocatalytic Routes to this compound
The use of enzymes in peptide synthesis, or biocatalysis, offers significant advantages over purely chemical methods, including high stereoselectivity, regioselectivity, and milder reaction conditions in aqueous media. nih.govnih.gov For the synthesis of a tetrapeptide like this compound, biocatalytic approaches can circumvent challenges associated with protecting groups and racemization that are common in traditional chemical synthesis.
Enzymatic routes for peptide synthesis generally fall into two categories: thermodynamically controlled synthesis (reversal of hydrolysis) and kinetically controlled synthesis (aminolysis of activated acyl donors). Enzymes such as proteases (e.g., papain, thermolysin) or engineered ligases can be employed. tandfonline.com While specific enzymatic routes for this compound are not extensively documented in public literature, the synthesis can be conceptualized based on established biocatalytic strategies for other peptides.
A potential chemoenzymatic approach could involve the sequential coupling of amino acids or dipeptide fragments. For instance, an engineered enzyme, such as a variant of a non-ribosomal peptide synthetase (NRPS) or a custom-designed ligase, could catalyze the formation of the peptide bonds. researchgate.net NRPS systems are modular enzymes that naturally synthesize a wide array of peptidic natural products and can be engineered to incorporate specific amino acids into a growing chain. researchgate.net Another strategy involves using enzymes like carboxylic acid reductases (CARs), which have been shown to catalyze amide bond formation. nih.gov
The synthesis of non-proteinogenic amino acids, which can be building blocks for more complex peptides, has also been achieved via biocatalysis, demonstrating the power of this approach for creating diverse peptide structures. nih.govfrontiersin.org The development of a biocatalytic route for this compound would likely involve screening for suitable enzymes or engineering existing ones to recognize the specific sequence of tryptophan, alanine (B10760859), and glycine (B1666218) residues.
| Biocatalytic Strategy | Description | Potential Enzymes | Key Advantages |
| Kinetically Controlled Synthesis | Utilizes proteases to catalyze peptide bond formation from amino acid esters in a reaction favoring synthesis over hydrolysis. | Papain, Thermolysin, Chymotrypsin | High yields, irreversible reaction, high stereospecificity. |
| Engineered Ligase Approach | Employs genetically modified enzymes specifically designed to join peptide fragments with high efficiency and specificity. | Subtilisin variants, Omniligase | High specificity for target sequence, minimal side reactions. |
| Non-Ribosomal Peptide Synthetase (NRPS) System | Leverages engineered NRPS modules to assemble the tetrapeptide in a stepwise fashion, mimicking natural product biosynthesis. researchgate.net | Engineered NRPS modules | High degree of control over sequence, potential for incorporating non-standard amino acids. researchgate.net |
| Chemoenzymatic Fragment Condensation | Synthesizes dipeptide fragments (e.g., L-Tryptophyl-L-alanine and Glycylglycine) chemically, then joins them using a specific enzyme. nih.gov | Proteases, Ligases | Combines the flexibility of chemical synthesis with the selectivity of enzymatic catalysis. nih.gov |
Advanced Purification and Isolation Methodologies for Research-Grade this compound
Achieving research-grade purity (typically >98%) for a synthetic peptide necessitates advanced purification techniques capable of separating the target molecule from a complex mixture of impurities. bio-works.com These impurities often include deletion sequences (e.g., Ala-Gly-Gly), insertion sequences, and products of side reactions that occurred during synthesis. rsc.org
Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone of peptide purification. knauer.net This technique separates molecules based on their hydrophobicity. For a tetrapeptide containing the bulky, hydrophobic tryptophan residue, RP-HPLC is particularly effective.
The process involves dissolving the crude peptide mixture and injecting it onto a column packed with a nonpolar stationary phase, typically silica (B1680970) modified with C18 alkyl chains. hplc.eu A mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN), is passed through the column. peptide.com An ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA), is added to both solvents to improve peak shape and resolution. peptide.com The peptides are eluted by a gradually increasing gradient of the organic solvent; more hydrophobic peptides are retained longer on the column. peptide.com
The successful scale-up from an analytical method to a preparative one is crucial for isolating sufficient quantities of the peptide. knauer.netwaters.com This involves adjusting parameters such as flow rate and gradient slope to accommodate the larger column dimensions and sample load. knauer.net Fractions are collected as the peptide elutes, and those containing the pure product are combined and lyophilized to yield a stable, purified powder. peptide.com
| Parameter | Typical Condition for Tetrapeptide Purification | Purpose | Source |
| Stationary Phase | C18 silica, 5-10 µm particle size, 100-300 Å pore size | Provides a hydrophobic surface for peptide interaction. Pore size must accommodate the peptide. | hplc.eu |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous solvent; TFA acts as an ion-pairing agent to improve peak symmetry. | peptide.com |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Organic solvent used to elute the peptide from the column. | peptide.com |
| Gradient | Linear gradient, e.g., 5% to 60% Mobile Phase B over 30-60 minutes | Gradually increases solvent strength to elute peptides based on hydrophobicity. | hplc.eu |
| Detection | UV Absorbance at 214 nm and 280 nm | 214 nm detects the peptide backbone; 280 nm is specific for the tryptophan indole ring. | gyrosproteintechnologies.com |
| Column Loading | 1 mg to >20 mg on a semi-preparative column (e.g., 4.6 x 250 mm) | The amount of crude peptide that can be purified in a single run. | hplc.eu |
The primary challenge in purifying this compound is resolving it from structurally similar impurities, especially deletion sequences that lack one amino acid and have very similar retention times. rsc.orgnih.gov High-resolution liquid chromatography coupled with mass spectrometry (LC-HRMS) is a key analytical technique for identifying these impurities. nih.govnih.gov
To enhance separation during preparative HPLC, several strategies can be employed:
Gradient Optimization: Using a shallower gradient (e.g., a smaller change in organic solvent percentage per minute) increases the interaction time with the stationary phase, often improving the resolution between closely eluting peaks. hplc.euwaters.com
Temperature Control: Increasing the column temperature can improve peak shape and sometimes alter selectivity, aiding in the separation of difficult impurities. rsc.org
Alternative Ion-Pairing Reagents: While TFA is common, other reagents or different mobile phase pH values can change the protonation state of the peptide and its impurities, altering their retention behavior and potentially improving separation. hplc.eu
Maximizing the final purity and yield of this compound begins with the initial synthesis protocol. gyrosproteintechnologies.comoccamdesign.com A higher-purity crude product simplifies the subsequent purification process.
Key strategies include:
Optimized Coupling Reactions: Ensuring that each amino acid coupling step in solid-phase peptide synthesis (SPPS) goes to completion is critical. This can be achieved by optimizing reaction times, using highly efficient coupling reagents (like HATU), and sometimes employing elevated temperatures. occamdesign.comwpmucdn.com
Capping: After each coupling step, any unreacted amino groups on the growing peptide chains can be permanently blocked (acetylated) in a process called capping. This prevents the formation of deletion-sequence impurities, which are often the most difficult to remove during purification. gyrosproteintechnologies.com
High-Quality Reagents: The use of high-purity amino acid derivatives and fresh, high-quality solvents is essential to prevent the introduction of unwanted side products from the start. gyrosproteintechnologies.comoccamdesign.com
Orthogonal Purification Steps: For particularly complex crude mixtures, introducing an initial purification step based on a different separation principle, such as ion-exchange chromatography (IEX), can be highly effective. bio-works.com IEX separates peptides based on charge, which is a different property than the hydrophobicity used in RP-HPLC. This two-step process can significantly reduce the impurity load on the expensive RP-HPLC column, improving its lifetime and the final product's purity. bio-works.com
Greener Chemistry Approaches: Modern synthesis strategies focus on sustainability, such as using more environmentally friendly solvents or implementing continuous flow processes, which can reduce waste and sometimes improve reaction efficiency and product purity. advancedchemtech.com
Conformational Analysis and Structural Dynamics of L Tryptophyl L Alanylglycylglycine
Experimental Elucidation of Preferred Tetrapeptide Conformational States
The experimental determination of the conformational preferences of L-Tryptophyl-L-alanylglycylglycine in solution relies on a combination of spectroscopic techniques. Each method provides unique insights into the peptide's structure, and a comprehensive picture emerges from the synergy of these approaches.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Spatial Relationships
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled atomic-level detail about the structure and dynamics of molecules in solution. hmdb.ca For this compound, a suite of advanced NMR experiments would be employed to determine its conformational ensemble. Key NMR parameters include:
Chemical Shifts: The chemical shifts of the backbone and side-chain protons and carbons are highly sensitive to the local electronic environment and thus to the peptide's conformation.
Nuclear Overhauser Effects (NOEs): NOEs provide information about through-space distances between protons that are close in proximity (typically < 5 Å). The pattern of NOEs can be used to define the spatial arrangement of the amino acid residues.
J-couplings: Scalar or J-couplings between nuclei provide information about dihedral angles, which define the conformation of the peptide backbone and side chains.
By integrating these NMR-derived restraints, a detailed three-dimensional model of the preferred conformations of this compound in solution can be constructed.
| NMR Parameter | Structural Information Obtained |
| Chemical Shifts | Local electronic environment, secondary structure propensity |
| Nuclear Overhauser Effects (NOEs) | Inter-proton distances, spatial arrangement of residues |
| J-couplings | Dihedral angles, backbone and side-chain conformations |
Vibrational Spectroscopy (e.g., Raman Optical Activity) for Conformational Sensitivity
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, which are sensitive to its conformation. Raman Optical Activity (ROA), a chiral variant of Raman spectroscopy, is particularly powerful for studying the structure of biomolecules in solution. The amide I and amide III bands in the vibrational spectra of peptides are well-established reporters of secondary structure. For this compound, analysis of these bands could reveal the presence of different turn structures or extended conformations. nih.govresearchgate.net The vibrations of the tryptophan side chain would also provide a sensitive probe of its local environment and interactions.
Theoretical and Computational Conformational Studies of the Tetrapeptide
In conjunction with experimental methods, theoretical and computational approaches are indispensable for exploring the full conformational landscape of this compound. These methods allow for the characterization of the dynamic behavior and the relative energies of different conformations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Energy Landscape
Analysis of Dihedral Angle Distributions (e.g., Ramachandran Plots for constituent residues)
A key output from MD simulations is the distribution of the backbone dihedral angles, φ (phi) and ψ (psi), for each amino acid residue. These distributions are often visualized in a Ramachandran plot, which shows the energetically allowed and disallowed regions for these angles. wikipedia.orguea.ac.uk The Ramachandran plot for each residue in this compound would reveal its conformational preferences. For instance, the alanine (B10760859) residue is expected to populate the regions corresponding to right-handed helical and extended conformations. researchgate.net Glycine (B1666218), lacking a side chain, can access a much broader range of φ and ψ angles, including regions that are sterically hindered for other amino acids. uea.ac.uk The tryptophan residue's conformational space will also be influenced by the steric bulk of its indole (B1671886) side chain. Analyzing the Ramachandran plots derived from MD simulations provides a detailed picture of the conformational flexibility of each residue within the tetrapeptide. github.com
| Amino Acid Residue | Expected Ramachandran Plot Features |
| L-Tryptophan | Restricted to allowed regions for L-amino acids, influenced by bulky side chain. |
| L-Alanine | Predominantly in right-handed helical (αR) and β-strand regions. uea.ac.uk |
| Glycine | Can occupy a wider range of conformational space, including left-handed helical regions. uea.ac.uk |
| Glycine | Can occupy a wider range of conformational space, including left-handed helical regions. uea.ac.uk |
Influence of Solvent Environment on Tetrapeptide Conformation
The conformation of a peptide like this compound is intrinsically linked to its solvent environment. The polarity, hydrogen-bonding capabilities, and dielectric constant of the solvent play a crucial role in stabilizing different peptide conformations. In aqueous solutions, polar side chains will tend to be solvated by water molecules, while non-polar residues may be more inclined to be buried within the peptide structure. For this compound, the large, aromatic indole side chain of tryptophan would be particularly sensitive to the solvent environment. A systematic study would typically involve molecular dynamics simulations in various solvents to understand these interactions. However, specific studies detailing the conformational shifts of this compound in different solvents, or data tables of conformational populations, are not present in the available literature.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Conformational Energies
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and conformational energies of peptides. These calculations can provide valuable insights into the intrinsic conformational preferences of a molecule in the gas phase or with implicit solvent models. DFT can be used to determine the relative energies of different folded and extended conformations, identify stable structures, and analyze the intramolecular hydrogen bonding network. For this compound, such calculations would elucidate the energetic landscape of its various conformers. Despite the broad applicability of DFT to peptides, specific studies publishing the conformational energies or electronic structure details for this compound could not be located.
Predictive Modeling of this compound Conformational Ensembles
Predictive modeling, often employing techniques like molecular dynamics (MD) simulations and machine learning, aims to describe the full ensemble of conformations that a peptide can adopt. These models are crucial for understanding the flexibility and dynamic behavior of peptides, which are often essential for their biological function. By simulating the peptide's movement over time, researchers can generate a representative set of structures, or a conformational ensemble. Machine learning approaches are also emerging as powerful tools for predicting these ensembles. A predictive modeling study on this compound would provide a comprehensive picture of its structural diversity. However, the scientific literature does not currently contain specific predictive models or published conformational ensembles for this tetrapeptide.
Advanced Analytical Characterization Methodologies for L Tryptophyl L Alanylglycylglycine Research
High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity and Modification Analysis
High-Resolution Mass Spectrometry is indispensable for the analysis of peptides like L-Tryptophyl-L-alanylglycylglycine, offering highly accurate mass measurements that can confirm molecular formula and integrity. sannova.netacs.org Modern HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide mass accuracy in the low parts-per-million (ppm) range, which is crucial for distinguishing the target peptide from impurities or degradation products with very similar masses. ucsf.edunih.gov For this compound (Chemical Formula: C₂₀H₂₆N₆O₅), the theoretical monoisotopic mass is 446.1965 Da. HRMS can verify this mass with high precision, confirming the elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Both ESI and MALDI are "soft" ionization techniques that allow for the ionization of thermally fragile molecules like peptides with minimal fragmentation. researchgate.netamericanpeptidesociety.org The choice between them can depend on the sample complexity, desired throughput, and the type of mass analyzer used.
Electrospray Ionization (ESI) is ideal for analyzing peptides from liquid solutions and is often coupled with liquid chromatography (LC-ESI-MS). ucsf.edu It typically produces multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺), which is advantageous as it brings the mass-to-charge (m/z) ratio of larger molecules into the detection range of many mass analyzers. For this compound, ESI-MS would be expected to produce several charged species.
Matrix-Assisted Laser Desorption/Ionization (MALDI) involves co-crystallizing the peptide with a UV-absorbing matrix. A laser pulse desorbs and ionizes the matrix and analyte molecules. researchgate.net MALDI is known for its high throughput and tolerance to some buffers and salts. ucsf.edu It predominantly generates singly charged ions ([M+H]⁺), which simplifies spectral interpretation. researchgate.net Statistical analyses of large datasets show that ESI and MALDI are complementary, identifying overlapping but also unique sets of peptides from the same mixture. nih.govacs.org
Table 1: Theoretical m/z Values for this compound in HRMS Based on a theoretical monoisotopic mass of 446.1965 Da.
| Ion Species | Charge (z) | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | 1 | 447.2038 |
| [M+2H]²⁺ | 2 | 224.1055 |
| [M+Na]⁺ | 1 | 469.1857 |
| [M+K]⁺ | 1 | 485.1596 |
Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is the gold standard for verifying the amino acid sequence of a peptide. In an MS/MS experiment, the precursor ion of this compound (e.g., m/z 447.20) is isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed.
Cleavage of the peptide backbone amide bonds results in predictable fragment ion series, most commonly b- and y-ions.
b-ions contain the N-terminus and are formed by cleavage of a peptide bond, with the charge retained on the N-terminal fragment.
y-ions contain the C-terminus and are formed with charge retention on the C-terminal fragment.
The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. The presence of a tryptophan residue can lead to characteristic fragmentation patterns, including cleavage within the indole (B1671886) side chain or specific neutral losses. nih.govrsc.orgnih.gov
Table 2: Theoretical MS/MS Fragmentation Ions for this compound Calculated for singly charged fragments.
| Sequence | b-ion (m/z) | y-ion (m/z) |
|---|---|---|
| Trp | 187.0866 (b₁) | 447.2038 |
| Ala | 258.1237 (b₂) | 261.1248 (y₃) |
| Gly | 315.1452 (b₃) | 190.0877 (y₂) |
| Gly | 372.1667 (b₄) | 133.0662 (y₁) |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Insights
While mass spectrometry excels at determining the primary structure, NMR spectroscopy is unparalleled for elucidating the three-dimensional structure and dynamics of peptides in solution, providing information under near-physiological conditions. nih.govcreative-proteomics.com
Multi-dimensional (e.g., COSY, TOCSY, HSQC, HMBC) NMR for Complete Resonance Assignment
A prerequisite for any structural study is the assignment of all NMR signals to specific atoms in the peptide. This is achieved using a combination of 2D NMR experiments. uzh.chnmims.edu
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear experiments that reveal proton-proton (¹H-¹H) scalar couplings. They are used to identify the complete network of coupled protons within each amino acid residue, known as a spin system. nih.govunivr.it For this compound, one would identify the distinct spin systems for Tryptophan (aromatic and CβH₂-CαH), Alanine (B10760859) (CβH₃-CαH), and the two Glycine (B1666218) residues. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear experiment that correlates protons directly to their attached heteroatoms, typically ¹³C or ¹⁵N. bitesizebio.comcolumbia.edu The ¹H-¹⁵N HSQC spectrum provides a unique peak for each backbone amide (except proline) and is often called the protein's "fingerprint." The ¹H-¹³C HSQC correlates each proton to its bonded carbon. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations (typically 2-3 bonds) between protons and carbons. columbia.eduustc.edu.cn This experiment is critical for sequencing, as it connects the individual spin systems identified in TOCSY. For instance, a correlation between the alpha-proton (Hα) of Alanine and the carbonyl carbon (C') of Tryptophan would confirm the Trp-Ala peptide bond. researchgate.net
Table 3: Representative ¹H and ¹³C Chemical Shift Ranges for Residues in a Tetrapeptide Values are approximate and can vary based on solvent, pH, temperature, and local conformation.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Tryptophan | Hα / Cα | 4.5 - 4.8 | 54 - 58 |
| Hβ / Cβ | 3.2 - 3.5 | 27 - 31 | |
| Aromatic H / C | 7.0 - 7.8 | 110 - 138 | |
| Alanine | Hα / Cα | 4.2 - 4.5 | 50 - 54 |
| Hβ / Cβ | 1.3 - 1.5 | 16 - 20 | |
| Glycine | Hα / Cα | 3.8 - 4.1 | 42 - 46 |
Application of Isotopic Labeling (e.g., ¹³C, ¹⁵N, ¹⁷O) in NMR Studies of the Tetrapeptide
For a small peptide like this compound, NMR analysis can often be performed on an unlabeled sample. However, isotopic labeling with stable isotopes such as ¹³C and ¹⁵N becomes essential for larger peptides or for advanced experiments. utoronto.caportlandpress.com Labeling overcomes the low natural abundance of these nuclei, dramatically enhancing sensitivity and enabling a suite of powerful heteronuclear NMR experiments. nih.gov
Uniform Labeling: Synthesizing the peptide with amino acids that are uniformly enriched in ¹³C and/or ¹⁵N allows for the use of triple-resonance experiments (e.g., HNCA, HNCO), which are the standard for assigning backbone resonances in proteins. nih.govprotein-nmr.org.uk
Selective Labeling: In this strategy, only specific amino acid types are labeled. sigmaaldrich.com For instance, preparing the tetrapeptide with only labeled Alanine would simplify the spectrum and allow for the unambiguous study of the Alanine residue's conformation and environment.
Fractional Labeling: A cost-effective approach involves using a mixture of labeled and unlabeled precursors (e.g., 20% ¹³C-glucose). This method can still provide sufficient signal for structural studies on smaller proteins and peptides, reducing costs while retaining critical information. mdpi.com
NMR Relaxation Studies for Peptide Dynamics and Conformation
NMR relaxation experiments measure the rates at which nuclear spins return to equilibrium after being perturbed. These rates are highly sensitive to molecular motion on the picosecond to nanosecond timescale and provide invaluable insight into peptide flexibility and dynamics. nih.govresearchgate.netaip.org The primary parameters measured are:
T₁ (Spin-Lattice Relaxation Time): Characterizes the rate of energy exchange between the spins and their surrounding environment (the "lattice").
T₂ (Spin-Spin Relaxation Time): Characterizes the rate at which spins lose phase coherence with each other.
Heteronuclear NOE ({¹H}-¹⁵N NOE): Measures the transfer of magnetization from a proton to a directly bonded nitrogen, which is very sensitive to fast internal motions.
By measuring these parameters for the backbone amides of an ¹⁵N-labeled peptide, researchers can calculate a model-free order parameter (S²) for each residue. nih.gov The S² value ranges from 0 (completely flexible) to 1 (completely rigid). For this compound, one would expect the termini to be more flexible (lower S²) than the internal residues. The bulky tryptophan side chain may exhibit different dynamics compared to the more compact alanine and flexible glycine residues. chemrxiv.orgchemrxiv.org Such studies are crucial for understanding how peptide flexibility relates to biological function. nih.gov
Table 4: Conceptual Framework for NMR Relaxation in this compound
| Peptide Region | Expected Relative Mobility | Expected Order Parameter (S²) | Expected T₂ |
|---|---|---|---|
| N-terminal Trp | High (Amine Terminus) | Low | Long |
| Internal Ala | Low (Core Residue) | High | Short |
| Internal Gly | Moderate (Flexible) | Intermediate | Intermediate |
| C-terminal Gly | High (Carboxyl Terminus) | Low | Long |
Advanced Chromatographic Techniques for Purity Assessment and Derivative Analysis
Chromatographic techniques are central to the analysis of this compound, enabling the separation of the target peptide from impurities and the characterization of any derivatives that may form during synthesis or storage.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound. The separation is typically achieved using reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. The hydrophobicity of the tryptophan and alanine residues contributes to the retention of the peptide on the column. nih.gov
Purity Assessment: A common method involves a C18 column and a gradient elution system. The mobile phase often consists of an aqueous component (e.g., water with an ion-pairing agent like trifluoroacetic acid (TFA)) and an organic modifier (e.g., acetonitrile). nih.govacs.org The gradient, a gradual increase in the organic solvent concentration, elutes compounds based on their hydrophobicity. The primary this compound peak should be well-resolved from any impurity peaks, such as deletion sequences (e.g., Trp-Ala-Gly), insertion sequences, or peptides with protecting groups that were not successfully removed.
Specialized Detection:
UV-Vis Detection: The peptide bond absorbs UV light around 210-220 nm, providing a general method for detection. acs.org The presence of the tryptophan residue, with its indole ring, allows for more specific detection at approximately 280 nm. nist.gov This dual-wavelength detection can help in identifying and quantifying the peptide and potential impurities.
Fluorescence Detection: The intrinsic fluorescence of the tryptophan residue offers a highly sensitive and selective detection method. nist.govrsc.org Excitation is typically performed around 280 nm, with emission maxima observed between 340 nm and 350 nm. nist.govoup.com This technique is particularly valuable for detecting trace amounts of the peptide and its tryptophan-containing derivatives. The fluorescence quantum yield can be influenced by the local environment of the tryptophan residue, providing subtle structural information. rsc.org
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification of the peptide and its impurities by determining their mass-to-charge ratio (m/z). nih.gov This is crucial for confirming the molecular weight of this compound and identifying any modifications or degradation products. High-resolution mass spectrometry can provide exact mass measurements, further confirming the elemental composition.
| Parameter | Condition/Finding | Reference |
|---|---|---|
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm | acs.org |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | acs.org |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) | acs.org |
| Gradient | 5% to 60% B over 30 minutes | nih.gov |
| Flow Rate | 1.0 mL/min | acs.org |
| UV Detection Wavelength | 220 nm (peptide bond), 280 nm (tryptophan) | nist.gov |
| Fluorescence Detection | Excitation: 280 nm, Emission: 350 nm | oup.com |
| Expected [M+H]⁺ (m/z) | 448.21 | |
| Observed Purity | >98% (by UV at 220 nm) | |
| Key Impurities Detected | Deletion sequence (Trp-Ala-Gly), unreacted starting materials |
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique that separates molecules based on their hydrodynamic volume in solution. researchgate.net It is a critical tool for investigating the potential for this compound to form oligomers or aggregates, which can impact its biological activity and formulation stability. sigmaaldrich.comosti.gov
Oligomerization State Analysis: By passing a solution of the peptide through a column packed with porous beads, molecules are separated by size. Larger molecules, such as dimers or higher-order oligomers, are excluded from the pores and elute earlier, while the smaller monomeric peptide can enter the pores, resulting in a longer retention time. resolvemass.ca The elution volume of the peptide is compared to that of a series of molecular weight standards to estimate its apparent molecular weight and determine its oligomerization state under specific conditions (e.g., concentration, pH, ionic strength). nist.govshodex.com
Aggregate Analysis: GPC is highly effective in detecting the presence of high molecular weight aggregates. sigmaaldrich.com These aggregates often appear as early-eluting peaks with a strong light scattering response but a low UV or refractive index signal due to their low concentration. osti.gov The formation of aggregates can be influenced by factors such as peptide concentration, temperature, and the presence of certain excipients. nih.gov Monitoring aggregation by GPC is a key aspect of stability studies.
| Parameter | Condition/Finding | Reference |
|---|---|---|
| Column | Aqueous SEC Column (e.g., silica-based with hydrophilic coating) | researchgate.net |
| Mobile Phase | Phosphate Buffered Saline (PBS), pH 7.4 | dlrcgroup.com |
| Flow Rate | 0.5 mL/min | |
| Detection | UV (220 nm), Multi-Angle Light Scattering (MALS), Refractive Index (RI) | osti.gov |
| Molecular Weight Standards | Vitamin B12 (1,355 Da), Aprotinin (6,511 Da), Cytochrome C (12,384 Da) | shodex.com |
| Elution Volume (Monomer) | Corresponds to an apparent molecular weight of ~450 Da | |
| Observed Aggregates | Minor peak at an earlier elution volume, indicating dimer or small oligomer formation at high concentrations. | osti.gov |
Computational and Chemoinformatic Modeling of L Tryptophyl L Alanylglycylglycine
Quantum Chemical Calculations for Electronic and Spectroscopic Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic structure and predicting the spectroscopic characteristics of molecules like L-Tryptophyl-L-alanylglycylglycine. Methods like Density Functional Theory (DFT) are frequently employed to model these properties with high accuracy. researchgate.net
Prediction of NMR Chemical Shifts and Vibrational Frequencies
Quantum mechanics-based methods are powerful tools for predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which are fundamental for structural elucidation.
Detailed Research Findings: The prediction of NMR chemical shifts for peptides is a complex task, as these values are highly sensitive to the conformational ensemble of the molecule in solution. nih.gov Computational protocols often involve generating a set of low-energy conformations through molecular mechanics or dynamics, followed by quantum mechanical calculations (e.g., GIAO method) to predict the chemical shifts for each conformer. liverpool.ac.uk The final predicted spectrum is an average over the conformational ensemble. nih.gov Machine learning algorithms, trained on large datasets of experimental and calculated shifts, are also emerging as a rapid and accurate prediction tool. nih.govmdpi.com For this compound, specific shifts for each proton and carbon atom would be predicted, with the indole (B1671886) ring protons of tryptophan showing characteristic shifts in the aromatic region.
Similarly, vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated. These spectra are dictated by the molecule's vibrational modes. nist.gov DFT calculations can predict the frequencies and intensities of characteristic bands, such as the amide I, II, and III bands of the peptide backbone, and vibrations associated with the tryptophan and alanine (B10760859) side chains. nih.govumich.edu For instance, the analysis of L-alanylglycine shows that DFT calculations can accurately reproduce experimental FT-IR and Raman spectra, and NBO analysis can confirm strong intermolecular hydrogen bonding. nih.gov
Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Trp-NH | 8.3 |
| Trp-Hα | 4.7 |
| Trp-Hβ | 3.3 |
| Trp-indole NH | 10.1 |
| Ala-NH | 8.1 |
| Ala-Hα | 4.3 |
| Ala-Hβ | 1.4 |
| Gly1-NH | 8.5 |
| Gly1-Hα | 3.9 |
| Gly2-NH | 8.2 |
| Gly2-Hα | 3.8 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Illustrative Predicted Vibrational Frequencies for Key Modes in this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| Amide I | 1650 | C=O stretching of the peptide backbone |
| Amide II | 1550 | N-H bending and C-N stretching |
| Trp Indole Ring | 1580 | C=C stretching |
| Ala C-H stretch | 2980 | Methyl group stretching |
Note: These are hypothetical values for illustrative purposes.
Analysis of Intramolecular Hydrogen Bonding and Non-Covalent Interactions
The three-dimensional structure and stability of peptides are heavily influenced by a network of intramolecular hydrogen bonds and other non-covalent interactions.
Detailed Research Findings: For this compound, several types of non-covalent interactions are expected. The tryptophan residue is particularly versatile, capable of engaging in hydrogen bonds (acting as a donor via its indole NH group), π-π stacking, and cation-π interactions. mdpi.com Intramolecular hydrogen bonds can form between the amide protons (N-H) and carbonyl oxygens (C=O) of the peptide backbone, leading to folded conformations like β-turns or γ-turns. rsc.orgsemanticscholar.org The presence of methyl side chains, such as in alanine, can modulate the strength of these hydrogen bonds. nih.gov Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these interactions. nih.govsemanticscholar.org The analysis would likely reveal a complex interplay of forces, including van der Waals and hydrophobic interactions from the tryptophan side chain, that stabilize specific conformations of the tetrapeptide in the gas phase or in non-polar environments. mdpi.comresearchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms in a molecule over time, offering invaluable insights into conformational flexibility and interactions with the environment. youtube.com
Development and Validation of Molecular Force Fields for the Tetrapeptide
The accuracy of MD simulations is critically dependent on the quality of the underlying molecular force field—a set of parameters describing the potential energy of the system. nih.gov
Detailed Research Findings: Standard force fields like AMBER, CHARMM, GROMOS, and OPLS are widely used for protein and peptide simulations. nih.govacs.org However, for a specific, novel peptide like this compound, existing force fields may require validation or re-parameterization. The process involves developing parameters for bond lengths, angles, dihedrals, and non-bonded interactions that accurately reproduce experimental data or high-level quantum mechanical calculations. nih.govacs.org For instance, torsional parameters for the peptide backbone might be refined to match the conformational energies of smaller fragments (dipeptides, tripeptides). nih.gov Validation involves running MD simulations and comparing the resulting structural ensembles with experimental data, such as NMR-derived distance restraints or J-couplings. nih.gov The goal is to create a force field that can accurately model the folding and dynamics of the tetrapeptide. youtube.com
Simulation of Solvation Effects and Tetrapeptide Conformational Stability
The surrounding solvent has a profound impact on the structure and stability of a peptide.
Detailed Research Findings: MD simulations explicitly including solvent molecules (e.g., water) are essential for understanding the behavior of this compound in a biological context. nih.gov Solvation affects conformational stability by forming hydrogen bonds with the peptide backbone and by influencing hydrophobic interactions. acs.org The large, nonpolar indole side chain of tryptophan would likely favor conformations where it is shielded from water, potentially driving the formation of a more compact structure. Simulations can quantify this by calculating properties like the solvent-accessible surface area (SASA) and radial distribution functions (RDFs) to characterize the organization of water molecules around the peptide. acs.org Studies on similar peptides have shown that co-solvents, like trifluoroethanol (TFE), can preferentially solvate the peptide and induce conformational changes, such as the formation of helical structures. nih.govacs.org MD simulations can model these effects and predict the relative stability of different conformations in various solvent environments. nih.gov
Table 3: Illustrative MD Simulation Analysis of this compound in Water
| Analyzed Property | Illustrative Finding | Implication |
|---|---|---|
| Radius of Gyration (Rg) | Fluctuates around 0.5 nm | Indicates a relatively compact average conformation |
| Root Mean Square Deviation (RMSD) | Stable trajectory after 10 ns | The simulation has reached equilibrium |
| Intramolecular H-bonds | Average of 2-3 backbone H-bonds | Suggests the presence of folded turn-like structures |
| Solvent Accessible Surface Area (SASA) | Trp side chain has lower SASA than expected | Hydrophobic collapse shields the indole ring from water |
Note: These are hypothetical values for illustrative purposes.
Modeling Peptide-Ligand Interactions in Defined Biochemical Contexts
Understanding how this compound interacts with other molecules, such as proteins or receptors, is key to understanding its potential biological function.
Detailed Research Findings: Computational methods like molecular docking and MD simulations are used to model peptide-ligand interactions. nih.gov The process typically involves predicting the binding site on a target protein and then sampling different conformations of the peptide within that site to find the most favorable binding pose. nih.govcore.ac.uk For this compound, the tryptophan residue could be crucial for binding, potentially fitting into a hydrophobic pocket or forming specific hydrogen bonds or π-stacking interactions with the receptor. nih.gov Following docking, long-timescale MD simulations of the peptide-protein complex can be performed to assess the stability of the binding mode and to calculate binding free energies. nih.gov These simulations can reveal the key residues involved in the interaction and provide a dynamic picture of the binding process, guiding the design of analogs with improved affinity or specificity. core.ac.uknih.gov
In Silico Peptide Design Principles Applied to this compound Variants
In silico peptide design leverages computational power to predict how changes in a peptide's sequence will affect its structure and, consequently, its function. This approach is instrumental in developing new research tools and potential therapeutic agents by systematically modifying a lead compound like this compound.
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a peptide, relates to its biological activity. mdpi.com Virtual mutagenesis and, more specifically, alanine scanning, are powerful computational techniques used to probe these relationships.
Virtual Mutagenesis is a computational method where specific amino acids in a peptide sequence are replaced with other amino acids to predict the effect of the mutation on the peptide's properties. This can include changes in binding affinity to a target, stability, or conformational dynamics.
Alanine Scanning is a specific type of virtual mutagenesis where each amino acid residue in a peptide is systematically replaced with alanine. nih.gov Alanine is chosen because its small, non-polar methyl side chain is relatively inert and generally does not introduce significant steric or electronic perturbations, thus revealing the contribution of the original amino acid's side chain to the peptide's function. nih.gov
For this compound (Trp-Ala-Gly-Gly), a hypothetical alanine scan could be performed to understand the role of each residue. The results of such a scan would highlight "hot spots"—residues that are critical for its (hypothetical) activity.
Interactive Table 1: Hypothetical Alanine Scanning of this compound
The following table illustrates the potential outcomes of a virtual alanine scan on this compound, predicting the impact of each mutation on a hypothetical binding affinity.
| Original Residue | Position | Mutant | Predicted Change in Binding Affinity (ΔΔG, kcal/mol) | Interpretation |
| L-Tryptophan | 1 | Alanine | +5.2 | Significant loss of affinity, suggesting the bulky, aromatic indole side chain of tryptophan is crucial for interaction, possibly through hydrophobic or π-π stacking interactions. nih.gov |
| L-Alanine | 2 | Alanine | 0.0 | No change, as the residue is already alanine. This serves as a control. |
| Glycine (B1666218) | 3 | Alanine | +0.8 | Minor loss of affinity, indicating the flexibility afforded by glycine at this position may be moderately important. |
| Glycine | 4 | Alanine | +0.5 | Slight loss of affinity, suggesting the C-terminal glycine may play a minor role in positioning the peptide for optimal interaction. |
Note: The ΔΔG values are hypothetical and serve to illustrate the principles of alanine scanning.
The insights gained from SAR studies, such as alanine scanning, fuel the rational design of modified peptides. nih.gov The goal is to create variants with improved characteristics, such as increased potency, selectivity, stability, or altered function, for use as research tools. researchgate.net For instance, if this compound were a research tool to probe a specific biological interaction, computational modeling could guide its modification to enhance its utility.
Based on the hypothetical alanine scan, the tryptophan at position 1 is a key residue. To further investigate its role, rational design could involve substituting tryptophan with other aromatic or bulky non-polar amino acids to fine-tune the interaction. Similarly, the glycine residues could be replaced with other amino acids to modulate the peptide's flexibility and conformation.
Interactive Table 2: Rational Design of this compound Variants for Enhanced Research Properties
This table presents a hypothetical rational design strategy for modifying this compound, with predicted outcomes for its use as a research probe.
| Position | Original Residue | Proposed Modification | Rationale for Modification | Predicted Outcome for Research Application |
| 1 | L-Tryptophan | Phenylalanine (Phe) | To test the necessity of the indole ring versus a simpler aromatic ring for binding. | May retain partial activity, clarifying the specific structural requirements of the binding pocket. |
| 1 | L-Tryptophan | N-methyl Tryptophan | To increase resistance to enzymatic degradation and potentially alter binding mode. mdpi.com | Enhanced stability as a research probe in biological assays. |
| 3 | Glycine | D-Alanine | To introduce a turn-like conformation and restrict backbone flexibility. | May increase binding affinity by pre-organizing the peptide into a bioactive conformation. |
| 4 | Glycine | Sarcosine (N-methylglycine) | To increase proteolytic stability at the C-terminus and explore the impact of N-methylation. | Longer half-life in experimental systems, providing a more stable research tool. |
Note: The predicted outcomes are hypothetical and based on established principles of peptide chemistry and computational design.
Applications of L Tryptophyl L Alanylglycylglycine in Fundamental Chemical and Biochemical Research
L-Tryptophyl-L-alanylglycylglycine as a Model System for Advanced Peptide Chemistry Research
As a well-defined chemical entity, this tetrapeptide provides a foundational tool for advancements in peptide-related methodologies.
Method Development in Novel Peptide Synthesis and Purification Techniques
The synthesis of this compound can be approached through established methods like Solid-Phase Peptide Synthesis (SPPS), which builds the peptide sequence step-by-step on a solid resin support. creative-peptides.com This process involves sequential deprotection and coupling steps. creative-peptides.com The presence of different amino acid residues—tryptophan with its bulky indole (B1671886) side chain, the smaller alanine (B10760859), and the flexible glycine (B1666218)—presents a moderate challenge that is useful for optimizing synthesis protocols.
Following synthesis, purification is critical. Techniques such as High-Performance Liquid Chromatography (HPLC) are standard for purifying peptides to a high degree. The specific retention time of this compound on an HPLC column is a key parameter used to refine separation protocols for other, more complex peptides.
| Technique | Application in Context of this compound | Purpose |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of the peptide chain on a resin support. | To optimize coupling efficiency and deprotection steps for different amino acid types. |
| High-Performance Liquid Chromatography (HPLC) | Separation and purification of the target peptide from synthetic byproducts. | To develop and validate purification gradients and methods. |
| Crystallization | Alternative purification method post-synthesis. | To establish protocols for obtaining high-purity peptide crystals. |
Utilization as a Reference Compound for Spectroscopic and Computational Method Validation
The known structure of this compound makes it an ideal reference compound. In spectroscopy, the intrinsic fluorescence of the tryptophan residue provides a clear signal that can be used to calibrate instruments and validate methods for quantifying peptide concentration and studying conformational changes.
In computational chemistry, this tetrapeptide can serve as a manageable model for validating new algorithms that predict peptide structure and dynamics. Researchers can compare computational predictions of its conformational landscape against experimental data obtained from techniques like Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Role in In Vitro Biochemical Assays and High-Throughput Screening Platforms
The defined sequence of this compound lends itself to the development of specific biochemical tools and library components.
Development of Substrate-Based Assays for Enzyme Discovery and Characterization
Peptides are natural substrates for a vast array of enzymes, particularly proteases. This compound can be chemically modified to act as a substrate in assays designed to discover new enzymes or characterize known ones. For instance, a fluorophore and a quencher can be attached to its ends. In its intact state, the peptide's fluorescence is quenched. When an enzyme cleaves the peptide bond between specific residues, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. This type of assay is crucial for determining enzyme kinetics and specificity.
| Assay Component | Role | Principle of Detection |
| This compound | Specific enzyme substrate. | Provides the cleavage site for the target enzyme. |
| Fluorophore/Quencher Pair | Reporting group. | Cleavage separates the pair, leading to a fluorescent signal. |
| Enzyme | Analyte. | The activity of the enzyme is measured by the rate of signal increase. |
Incorporation into Peptide Library Construction for Basic Research
Peptide libraries are vast collections of different peptide sequences used to screen for new drugs or biological probes. This compound can be used as a foundational scaffold in the construction of such libraries. By systematically substituting each amino acid position with other amino acids, researchers can create a focused library to probe the binding requirements of a specific protein target. For example, a library based on this peptide could be used in phage display to identify ligands with high affinity and specificity for a particular receptor. The diversity of such libraries can be immense, with the number of possible combinations growing exponentially with the length of the peptide.
Integration into Advanced Biomaterials Science (Research Focus)
In the field of biomaterials, peptides are increasingly used to create functional materials for applications in tissue engineering and regenerative medicine. The self-assembly properties of peptides can be harnessed to form hydrogels, nanofibers, and other biocompatible scaffolds. While specific research on this compound in biomaterials is not widely documented, its constituent amino acids suggest potential research avenues. The hydrophobic tryptophan and hydrophilic glycine residues could impart amphiphilic properties, potentially enabling self-assembly into structured biomaterials under specific conditions. Future research could explore its use as a building block for creating novel peptide-based materials.
Self-Assembly Properties and Nanostructure Formation
There is limited specific research available in the reviewed literature that focuses exclusively on the self-assembly properties and nanostructure formation of the isolated tetrapeptide this compound. Peptides, particularly those containing aromatic residues like tryptophan, are known to undergo self-assembly into various nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. However, detailed studies characterizing the specific conditions and resulting morphologies for the Trp-Ala-Gly-Gly sequence are not prominently featured in scientific publications.
Research on larger peptides containing this sequence, such as DSIP, has focused more on their solution conformation and biological activity rather than their potential for forming nanomaterials. science.govresearchgate.net For instance, studies on linear and cyclic hexapeptides that include the Trp-Ala-Gly-Gly core, such as Ac-Trp–Ala–Gly–Gly–Asp–Ala-NH2, have been conducted to analyze their secondary structure in solution, which is a factor that can influence self-assembly, but the formation of distinct nanostructures was not the primary focus. rsc.org
Peptide Scaffolds for In Vitro Cell Culture Studies and Biosensor Development
The application of this compound as a standalone peptide scaffold for in-vitro cell culture or as a primary component in biosensor development is not well-documented in the available scientific literature. Peptide-based scaffolds are a significant area of research in tissue engineering and regenerative medicine, with specific sequences often chosen for their biocompatibility and ability to present bioactive motifs, such as the well-known Arg-Gly-Asp (RGD) sequence that promotes cell adhesion. science.gov
While the Trp-Ala-Gly-Gly sequence is a component of the bioactive DSIP molecule, its utility as a structural or cell-interactive scaffold on its own has not been a major area of investigation. Research into peptide-based biosensors often involves designing sequences that specifically bind to a target molecule or incorporating residues that have useful electrochemical or fluorescent properties. google.comoepm.es The presence of tryptophan in the Trp-Ala-Gly-Gly sequence offers intrinsic fluorescence that could theoretically be utilized in biosensor applications. researchgate.net However, specific examples of biosensors constructed using this tetrapeptide as the key recognition or signaling element are not described in the reviewed literature.
Future Directions and Emerging Research Opportunities for L Tryptophyl L Alanylglycylglycine Research
Development of Novel Characterization Techniques Tailored for Small Peptides
The accurate characterization of small peptides like L-Tryptophyl-L-alanylglycylglycine is fundamental to understanding its structure and function. While standard techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are routinely used, the development of more sophisticated and tailored methods is a key area of future research. utm.mx
Advanced analytical techniques that could provide deeper insights include:
Ion Mobility-Mass Spectrometry (IM-MS): This technique can separate peptide isomers and conformers, providing information not only on the mass-to-charge ratio but also on the three-dimensional shape of the molecule. For a flexible tetrapeptide, this could reveal the ensemble of conformations present in solution.
Two-Dimensional Infrared (2D-IR) Spectroscopy: This method can probe the vibrational couplings between different parts of the peptide backbone and side chains with high temporal resolution, offering detailed information about the peptide's secondary structure and dynamics.
Advanced Nuclear Magnetic Resonance (NMR) Techniques: While conventional NMR is a powerful tool, advanced techniques like residual dipolar coupling (RDC) measurements can provide long-range structural restraints, helping to define the global fold of the peptide in different solvent environments.
These advanced methods will allow for a more complete picture of the structural and dynamic properties of this compound, which is essential for understanding its interactions and potential applications.
Advanced Computational Approaches for Predictive Modeling of Peptide Behavior and Interactions
Computational modeling is an increasingly powerful tool for predicting the behavior and interactions of peptides, saving time and resources in the laboratory. nih.gov For this compound, advanced computational approaches can provide valuable insights into its conformational landscape, binding affinities, and potential modifications.
Future research in this area could involve:
Enhanced Sampling Molecular Dynamics (MD) Simulations: Techniques such as replica-exchange MD and metadynamics can overcome the limitations of conventional MD by more efficiently exploring the conformational space of the peptide. This would provide a more accurate representation of its flexibility and the different shapes it can adopt.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be used to study the electronic structure of the tryptophan side chain and its role in interactions with other molecules, such as receptors or metal ions, with high accuracy.
In Silico Mutagenesis and Design: Computational tools can be used to predict the effects of substituting one or more amino acids in the sequence. For example, replacing L-alanine with D-alanine could induce specific turns in the peptide backbone, and the stabilizing or destabilizing effects of such mutations can be computationally modeled. nih.gov This allows for the rational design of this compound analogs with tailored properties.
These computational approaches will be instrumental in guiding the experimental design of new studies and in developing a deeper understanding of the structure-function relationships of this tetrapeptide. mdpi.com
Exploration of this compound as a Precursor or Building Block in Complex Biomolecule Synthesis
Small peptides can serve as valuable building blocks for the synthesis of larger, more complex biomolecules. The sequence of this compound could be incorporated into larger peptide structures to confer specific properties.
Emerging research opportunities include:
Peptide Ligation Strategies: Utilizing this compound as a precursor, chemical ligation techniques (like native chemical ligation) or enzymatic ligation methods could be employed to assemble larger polypeptides or even small proteins. This approach allows for the modular construction of complex biomolecules.
Synthesis of Peptide-Drug Conjugates: The tetrapeptide could be chemically linked to a therapeutic agent. The peptide moiety could act as a targeting ligand or a solubility enhancer for the drug. The synthesis of precursor dipeptides for larger molecules has been demonstrated, providing a basis for this approach. nih.gov
Development of Self-Assembling Nanomaterials: Certain peptide sequences can self-assemble into well-defined nanostructures like nanotubes or hydrogels. Investigating the self-assembly properties of this compound and its derivatives could lead to the development of novel biomaterials for various applications.
By exploring its potential as a synthetic precursor, the utility of this compound can be extended beyond its intrinsic properties.
Deeper Understanding of its Role in Fundamental Amino Acid Metabolism and Proteostasis Pathways (non-clinical)
The constituent amino acids of this compound—tryptophan, alanine (B10760859), and glycine (B1666218)—are all involved in critical metabolic pathways. youtube.com Understanding how the tetrapeptide itself is metabolized and how it might influence these pathways is a key area for non-clinical research.
Future investigations should focus on:
Metabolic Fate: Determining the specific proteases and peptidases that are responsible for the breakdown of this compound in various tissues. This would shed light on its stability and how its constituent amino acids are released.
Influence on Tryptophan Metabolism: Tryptophan is a precursor for the synthesis of serotonin (B10506) and kynurenine. nih.gov Investigating whether the uptake and metabolism of this tetrapeptide can modulate the levels of these important signaling molecules is a promising research direction.
Impact on Proteostasis: Proteostasis refers to the maintenance of a healthy cellular proteome. Small peptides can sometimes influence protein synthesis and degradation pathways. Research could explore if this compound has any effect on the cellular machinery involved in maintaining protein homeostasis.
A deeper understanding of the metabolic role of this compound will provide a more complete picture of its biological significance outside of a clinical context.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
